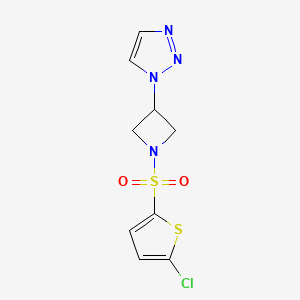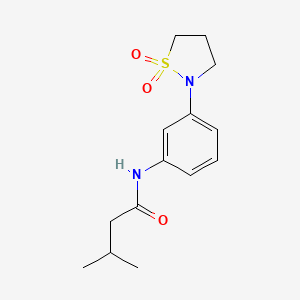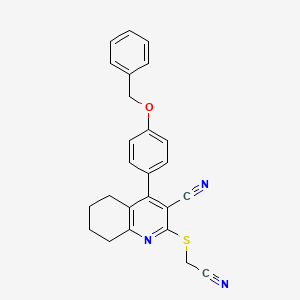![molecular formula C12H21NO2 B2846605 Methyl 3-azaspiro[5.5]undecane-7-carboxylate CAS No. 2168703-79-3](/img/structure/B2846605.png)
Methyl 3-azaspiro[5.5]undecane-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-azaspiro[5.5]undecane-7-carboxylate: is a chemical compound belonging to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azaspiro[5.5]undecane-7-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diene, under specific conditions to form the spiro structure. Subsequent functionalization introduces the carboxylate group, often through esterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Methyl 3-azaspiro[5.5]undecane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding carboxylic acid derivative.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the carboxylate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Methyl 3-azaspiro[5.5]undecane-7-carboxylic acid.
Reduction: Methyl 3-azaspiro[5.5]undecane-7-ol.
Substitution: Various derivatives depending on the substituent introduced.
科学研究应用
Chemistry: In chemistry, Methyl 3-azaspiro[5.5]undecane-7-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways. Research is ongoing to explore its effects on various biological targets.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It may have applications in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: The compound's properties make it useful in the development of new materials and chemicals for industrial applications. Its stability and reactivity are advantageous in the production of high-performance polymers and other advanced materials.
作用机制
The mechanism by which Methyl 3-azaspiro[5.5]undecane-7-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.
相似化合物的比较
Methyl 1-azaspiro[5.5]undecane-3-carboxylate
Methyl 9-oxa-2-azaspiro[5.5]undecane-3-carboxylate
3-azaspiro[5.5]undecane
Uniqueness: Methyl 3-azaspiro[5.5]undecane-7-carboxylate stands out due to its specific structural features and reactivity profile. While similar compounds share the spirocyclic framework, the position and nature of the substituents can lead to different chemical and biological properties.
属性
IUPAC Name |
methyl 3-azaspiro[5.5]undecane-11-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-15-11(14)10-4-2-3-5-12(10)6-8-13-9-7-12/h10,13H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJMJIYTEXWFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC12CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2846523.png)

![ethyl 2-{3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2846527.png)
![N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2846528.png)
![2-((1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2846529.png)
![1-(4-Bromothiophene-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2846531.png)

![4-[butyl(ethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2846533.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2846535.png)
![3-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B2846536.png)

![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2846543.png)
![1-[1-(Bromomethyl)cyclopropyl]methanamine hydrobromide](/img/structure/B2846544.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2846545.png)
